NIR-II fluorophore-H1 belongs to a class of small organic molecules that exhibit fluorescence in the NIR-II region. These compounds are characterized by their ability to minimize scattering and absorption in biological tissues, thus improving imaging quality. The development of these fluorophores is crucial for advancing non-invasive diagnostic techniques in medical science .
The synthesis of NIR-II fluorophore-H1 involves several key steps:
NIR-II fluorophore-H1 exhibits a well-defined molecular structure characterized by:
The chemical reactivity of NIR-II fluorophore-H1 can be analyzed through:
The mechanism by which NIR-II fluorophore-H1 functions involves:
NIR-II fluorophore-H1 possesses several notable physical and chemical properties:
NIR-II fluorophore-H1 has numerous potential applications in scientific research:
The second near-infrared (NIR-II) optical window (1000–1700 nm) represents a transformative advancement in biomedical imaging technology. Within this spectral range, photon-tissue interactions undergo a fundamental shift: reduced light scattering (following the λ⁻α relationship), negligible tissue autofluorescence, and minimized absorption by endogenous chromophores like hemoglobin and water [1] [6]. These phenomena collectively enable unprecedented imaging capabilities, including millimeter-to-centimeter scale tissue penetration depths and micron-scale spatial resolution, unattainable in the traditional NIR-I window (700–900 nm) or visible spectrum [7] [9]. For instance, cerebrovascular imaging through intact skulls and deep-seated tumor visualization demonstrate the unique capabilities of NIR-II imaging [5]. This window is further subdivided into NIR-IIa (1000–1300 nm), NIR-IIa (1300–1400 nm), and NIR-IIb (1500–1700 nm), with each sub-region offering progressively improved clarity at longer wavelengths [1].
Despite the clear advantages of NIR-II imaging, the development of high-performance organic fluorophores faces significant chemical and biological hurdles:
The introduction of the small-molecule fluorophore H1 addressed these challenges through innovative molecular design. First reported in 2017, H1 emerged as a bright (QY ≈ 2%), synthetically accessible, and versatile scaffold for constructing biocompatible NIR-II probes [7] [9]. Its design strategically tackled ACQ and low QY while enabling modular derivatization for passive/active tumor targeting and rapid renal clearance. This positioned H1 as a foundational platform for advancing NIR-II imaging toward clinical translation, demonstrating capabilities in tumor delineation, vascular imaging, and image-guided surgery [7] [9].
Table 1: Comparative Performance of NIR-I vs. NIR-II Imaging Windows
Parameter | NIR-I (700–900 nm) | NIR-II (1000–1700 nm) | Advantage in NIR-II |
---|---|---|---|
Tissue Scattering | High | Significantly Reduced | Sharper images, higher spatial resolution |
Autofluorescence | Moderate-High | Negligible | Higher signal-to-background ratio (SBR) |
Penetration Depth | Millimeters | Centimeters (up to ~3 cm) | Visualization of deep structures |
Spatial Resolution | ~100-500 μm | ~10-25 μm | Detailed microvascular imaging |
Exemplary Agent | ICG, IRDye800CW | H1, CH1055, SWCNTs | H1 offers small molecule benefits |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1